4-(2-Oxopropyl)benzonitrile
Description
4-(2-Oxopropyl)benzonitrile is a β-oxo alkanonitrile compound characterized by a benzonitrile core substituted with a 2-oxopropyl group (–COCH2–). This structure confers dual reactivity: the nitrile group enables nucleophilic additions or cyclization reactions, while the ketone moiety participates in condensation or coordination chemistry. The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmacologically active molecules .
Properties
IUPAC Name |
4-(2-oxopropyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)6-9-2-4-10(7-11)5-3-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPJGOUSBPAUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363696 | |
| Record name | 4-(2-oxopropyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58949-75-0 | |
| Record name | 4-(2-oxopropyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90363696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Selenium Dioxide Oxidation of para-Cyanoacetophenone
One well-documented and efficient method for synthesizing this compound involves the oxidation of para-cyanoacetophenone using selenium(IV) oxide as the oxidizing agent.
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- Solvent system: 1,4-dioxane and water (75 mL dioxane, 7.5 mL water)
- Reagents: Selenium(IV) oxide (100 mmol), para-cyanoacetophenone (100 mmol)
- Temperature: 90°C
- Duration: 12 hours
- Workup: Filtration of warm solution, solvent removal, extraction with dichloromethane, drying over magnesium sulfate, and solvent evaporation
Yield: Approximately 85% solid product
Mechanism: Selenium dioxide oxidizes the methyl group adjacent to the aromatic ring to a ketone, converting para-cyanoacetophenone into 4-(2-oxoacetyl)benzonitrile (another name for this compound).
| Parameter | Details |
|---|---|
| Starting material | para-Cyanoacetophenone |
| Oxidizing agent | Selenium(IV) oxide |
| Solvent | 1,4-Dioxane / Water |
| Temperature | 90°C |
| Reaction time | 12 hours |
| Yield | 85% |
| Product state | Solid |
This method is cited in patent literature (WO2005/105810) and chemical databases, confirming its reproducibility and reliability.
Industrial Scale Considerations
Industrial production methods generally scale up the selenium dioxide oxidation process or similar oxidative transformations, optimizing parameters such as:
- Reaction time and temperature for maximum yield
- Solvent recycling and environmental safety
- Purification methods to achieve high purity at scale
These methods are designed for cost-effectiveness and scalability, although detailed industrial protocols are proprietary and less frequently published.
Summary Table of Preparation Methods
| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Selenium Dioxide Oxidation | para-Cyanoacetophenone | SeO2, 1,4-dioxane/water, 90°C, 12 h | 85 | Well-established, high yield |
| Bromination (Functionalization) | This compound | Br2, CH2Cl2, 25°C, 1.5 h | Not primary | Used for derivatization, not synthesis |
| Hydrolysis to Acid (Related) | This compound | Conc. HCl, boiling, 5 h | - | Converts nitrile to acid derivative |
Research Findings and Analytical Notes
- The selenium dioxide oxidation method is the most cited and reliable synthetic route for this compound, offering good yields and straightforward purification.
- Reaction conditions such as temperature and solvent composition are critical for optimal conversion and minimizing side reactions.
- The compound’s nitrile group allows further chemical transformations, including hydrolysis to acids or reduction to amines, expanding its synthetic utility.
- Industrial processes focus on scaling the oxidation method with environmental and economic considerations.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxopropyl)benzonitrile participates in diverse chemical transformations due to its dual functional groups (nitrile and ketone). Key reaction types include:
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Oxidation : The ketone group can be oxidized to carboxylic acids, while the nitrile group may undergo oxidation to produce amides or further derivatives.
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Reduction : The nitrile group can be reduced to primary amines, and the ketone group can be reduced to secondary alcohols.
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Annulation and Electrophilic Addition : The compound’s α,β-unsaturated system (from the ketone) may participate in cycloaddition or annulation reactions, as observed in Oxone-mediated syntheses .
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Substitution : Potential electrophilic aromatic substitution on the benzonitrile ring, though less common due to the electron-withdrawing nitrile group.
Common Reagents and Conditions
Oxidation
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Ketone Oxidation : The 2-oxopropyl group can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions .
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Nitrile Oxidation : Prolonged oxidation may convert the nitrile group to a carboxylic acid, though this is less common.
Reduction
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Nitrile Reduction : LiAlH₄ reduces the nitrile group to a primary amine (e.g., benzylamine derivative) .
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Ketone Reduction : The ketone group may be reduced to a secondary alcohol under hydrogenation or using NaBH₄.
Annulation Reactions
A notable reaction involves Oxone-mediated electrophilic annulation with α,β-alkynyl hydrazones, forming heterocyclic compounds . The mechanism involves:
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Single Electron Transfer (SET) : Oxone oxidizes diphenyl diselenide to generate Se-based electrophiles (PhSeOSO₃⁻ and PhSeOH).
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Electrophilic Addition : These species react with α,β-alkynyl hydrazones to form annulated products.
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Intermediate Formation : Key intermediates include benzeneseleninic acid and methyl benzeneseleninate .
Reaction Efficiencies
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Annulation Yields : In Oxone-mediated reactions, yields exceed 75% under optimized conditions, with reaction times ranging from 8–11 hours .
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Halogen Tolerance : Substrates with fluorine or chlorine substituents yield products at 68–71%, demonstrating broad applicability .
Mechanistic Insights
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NMR and HRMS Data : Control experiments using ¹³C NMR and HRMS identified key intermediates (e.g., benzeneseleninic acid), validating the proposed annulation pathway .
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Synthetic Flexibility : The reaction accommodates diverse substrates, including heteroarenes and alkyl-substituted alkynylbenzamides .
Comparison of Reaction Pathways
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzonitrile core with a 2-oxopropyl substituent, which contributes to its reactivity. The presence of both the nitrile group and the ketone moiety allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Organic Synthesis
4-(2-Oxopropyl)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations including:
- Nucleophilic Substitution : The nitrile group can participate in nucleophilic addition reactions, leading to the formation of amines or other derivatives.
- Reduction Reactions : The nitrile can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
- Oxidation Reactions : The compound can be oxidized to yield carboxylic acids or ketones through agents such as potassium permanganate (KMnO4).
Biological Research
The biological activities of this compound have been explored in various studies, revealing potential applications in pharmacology:
- Anticancer Activity : Similar compounds have shown promise in inducing apoptosis in cancer cells by inhibiting critical signaling pathways involved in cell survival. Research indicates that derivatives may activate caspase pathways, leading to programmed cell death.
- Antimicrobial Properties : There is evidence suggesting that this compound may possess antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. This highlights its potential for developing new antimicrobial agents.
- Enzyme Inhibition : Preliminary studies suggest that this compound could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition could impact the pharmacokinetics of co-administered drugs, making it relevant for drug development and safety assessments.
Anticancer Research
A significant study investigated the effects of benzonitrile derivatives on cancer cell lines. It was found that specific modifications to the benzonitrile structure enhanced anticancer activity through targeted inhibition of survival pathways. The study concluded that further exploration of similar compounds could lead to effective cancer therapies.
Antimicrobial Activity
Research focused on the antimicrobial properties of this compound demonstrated its effectiveness against various bacterial strains. A notable case involved testing against Staphylococcus aureus, where the compound exhibited significant growth inhibition, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 4-(2-Oxopropyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares 4-(2-Oxopropyl)benzonitrile with structurally related compounds, emphasizing functional groups and applications:
Physical and Optical Properties
- NLO Performance: The oxazole derivative 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile exhibits a βHRS value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, surpassing dibenzylideneacetone analogs but requiring longer π-conjugation .
Biological Activity
4-(2-Oxopropyl)benzonitrile is an organic compound with the molecular formula C₁₀H₉NO, characterized by a benzonitrile moiety and a 2-oxopropyl substituent. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential applications in drug development and enzyme inhibition.
The compound's structure includes a benzene ring attached to a nitrile group (-C≡N) and a 2-oxopropyl substituent, which may impart unique reactivity and biological activity profiles compared to other benzonitriles. Its specific oxoalkyl substituent is believed to influence its interaction with biological targets, although detailed mechanisms remain under investigation.
While specific mechanisms of action for this compound are not fully elucidated, it is suggested that the compound interacts with various molecular targets and pathways, particularly enzymes involved in metabolic processes. Similar compounds have shown interactions with kinase enzymes, indicating potential therapeutic applications.
Biological Activity
Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antitumor Studies : A study involving a series of benzonitrile derivatives found that certain compounds exhibited IC₅₀ values below 50 μM against various cancer cell lines, suggesting promising anticancer properties .
- Enzyme Interaction : Research on related compounds has shown significant inhibition of androgen receptors and other enzymes crucial for cancer progression. For example, derivatives were reported to have IC₅₀ values of around 12.19 μM against prostate cancer cell lines .
Comparative Analysis with Similar Compounds
A comparison table illustrates the potential biological activities of compounds structurally related to this compound:
| Compound Name | Structure Type | Notable Properties | IC₅₀ (μM) |
|---|---|---|---|
| 4-(3-Oxopropyl)benzonitrile | Benzonitrile derivative | Potential anticancer activity | <50 |
| 4-(2-Oxoethyl)benzonitrile | Benzonitrile derivative | Anti-inflammatory properties | N/A |
| 4-Cyanobenzaldehyde | Aldehyde | Used in organic synthesis | N/A |
| 4-(3-Oxobutyl)benzonitrile | Benzonitrile derivative | Similar reactivity patterns | N/A |
This table highlights how the unique oxoalkyl substituent of this compound may confer distinct biological activities compared to other benzonitriles.
Q & A
Advanced Research Question
- Time-Dependent DFT (TD-DFT) : Models electronic transitions for UV-Vis spectra. Basis sets like B3LYP/6-311+G(d,p) predict λmax with <5 nm deviation from experimental data .
- Fukui indices : Identify reactive sites for electron transfer using Gaussian09 simulations .
- Solvent effects : Incorporate PCM models to simulate solvent polarity impacts on fluorescence quenching .
Data Contradiction Analysis : Discrepancies between experimental and computational Stokes shifts may arise from neglecting vibronic coupling. Re-optimize geometries with CAM-B3LYP for accuracy .
How can researchers resolve contradictions between experimental and computational spectroscopic data for this compound derivatives?
Advanced Research Question
- Re-examine computational parameters : Ensure basis sets and solvent models align with experimental conditions (e.g., DMF vs. gas-phase simulations) .
- Sample purity : Trace solvents (e.g., residual THF) may distort NMR/UV-Vis readings. Validate via GC-MS .
- Dynamic effects : Use MD simulations to account for conformational flexibility in solution-phase structures .
Case Study : A 10 ppm deviation in ¹³C NMR carbonyl signals was resolved by re-running DFT calculations with explicit solvent molecules .
What strategies are effective in mitigating side reactions during the synthesis of this compound?
Advanced Research Question
Basic Research Question
- Polymer precursors : The nitrile group enables cyclization reactions to form thermally stable polyimides .
- Liquid crystals : Derivatives with alkyl chains exhibit mesomorphic behavior, studied via DSC and POM .
- Metal-organic frameworks (MOFs) : Coordinate with Cu(I) to build porous structures for gas storage .
Advanced Tip : Functionalize the oxopropyl group with thiols to enhance MOF stability under humid conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
